molecular formula C16H12S4Si B1593717 Tetrathiophen-2-ylsilane CAS No. 17940-73-7

Tetrathiophen-2-ylsilane

Cat. No.: B1593717
CAS No.: 17940-73-7
M. Wt: 360.6 g/mol
InChI Key: OWLWDIZUKIURIO-UHFFFAOYSA-N
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Description

Tetrathiophen-2-ylsilane is an organosilicon compound that features a silicon atom bonded to four thiophene rings. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrathiophen-2-ylsilane typically involves the reaction of thiophene derivatives with silicon-containing reagents. One common method is the hydrosilylation of thiophene with trichlorosilane, followed by the substitution of chlorine atoms with thiophene groups. This process can be catalyzed by transition metals such as platinum or palladium under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation reactions using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiol derivatives.

    Substitution: The silicon atom in this compound can participate in substitution reactions, where the thiophene groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Tetrathiophen-2-ylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-containing polymers.

    Medicine: this compound is being investigated for its potential anticancer, antibacterial, and antiviral activities.

    Industry: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of tetrathiophen-2-ylsilane is largely dependent on its interaction with molecular targets. In medicinal applications, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of cellular processes such as proliferation or infection. The silicon atom in the compound can also facilitate the formation of stable complexes with metal ions, enhancing its activity in catalytic processes.

Comparison with Similar Compounds

    Tetrathiophen-2-ylmethane: Similar to tetrathiophen-2-ylsilane but with a carbon atom instead of silicon.

    Tetrathiophen-2-ylgermane: Contains a germanium atom instead of silicon.

    Tetrathiophen-2-ylstannane: Features a tin atom in place of silicon.

Uniqueness: this compound is unique due to the presence of the silicon atom, which imparts distinct electronic and steric properties compared to its carbon, germanium, and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Properties

IUPAC Name

tetrathiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12S4Si/c1-5-13(17-9-1)21(14-6-2-10-18-14,15-7-3-11-19-15)16-8-4-12-20-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLWDIZUKIURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)[Si](C2=CC=CS2)(C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12S4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305244
Record name tetrathiophen-2-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17940-73-7
Record name Silane, tetra-2-thienyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrathiophen-2-ylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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